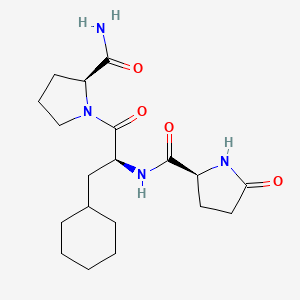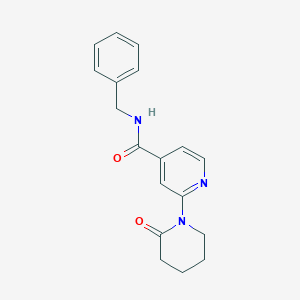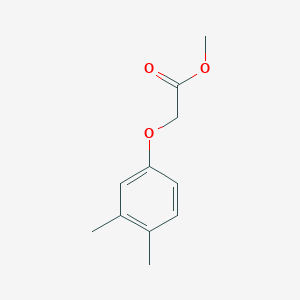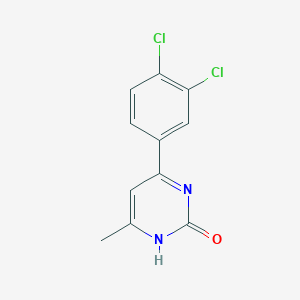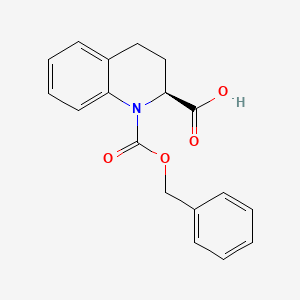![molecular formula C22H26N2O4 B8469414 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid](/img/structure/B8469414.png)
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidyl group, a benzoyl group, and a benzoic acid moiety, making it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 5-(4-Hydroxy-1-piperidyl)-2-methyl-benzoic acid, which is then reacted with 3,5-dimethyl-benzoic acid under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A similar compound used in targeted protein degradation.
Noble gas compounds: Although not structurally similar, they share the characteristic of being studied for unique chemical properties.
Uniqueness
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid is unique due to its specific combination of functional groups and potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
属性
分子式 |
C22H26N2O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C22H26N2O4/c1-13-4-5-17(24-8-6-18(25)7-9-24)12-19(13)21(26)23-20-14(2)10-16(22(27)28)11-15(20)3/h4-5,10-12,18,25H,6-9H2,1-3H3,(H,23,26)(H,27,28) |
InChI 键 |
CJMGFNDYSXTTRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=C(C=C3C)C(=O)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10,13-Dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione](/img/structure/B8469337.png)


![1-[4-(3-Methylphenyl)-5-(2-propionylamino-4-pyridyl)-1,3-thiazol-2-YL]ethyl benzoate](/img/structure/B8469346.png)
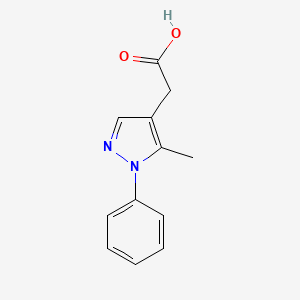
![Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane](/img/structure/B8469350.png)
![1h-Pyrrolo[2,3-b]pyridine-3-acetyl chloride,1-[(3-methoxyphenyl)methyl]-a-oxo-](/img/structure/B8469360.png)

![(3-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone](/img/structure/B8469369.png)
